

IUPAC name and synonyms for 3,4-Difluorobenzoylacetoneitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,4-Difluorobenzoylacetoneitrile

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An In-Depth Technical Guide to **3,4-Difluorobenzoylacetoneitrile**: Synthesis, Reactivity, and Applications in Drug Discovery

Authored By: A Senior Application Scientist

Abstract

3,4-Difluorobenzoylacetoneitrile is a fluorinated β -ketonitrile that serves as a highly versatile and valuable building block in modern synthetic chemistry. The presence of the difluorophenyl moiety, coupled with the reactive β -ketonitrile group, makes it an attractive precursor for a wide range of complex molecules, particularly in the fields of medicinal chemistry and materials science. The fluorine atoms can significantly enhance pharmacokinetic properties such as metabolic stability and membrane permeability, making this scaffold particularly relevant for drug development professionals.^{[1][2]} This guide provides a comprehensive overview of its core properties, a detailed and mechanistically rationalized synthesis protocol, an exploration of its synthetic utility, and its potential applications in the development of novel therapeutics.

Core Properties and Nomenclature

3,4-Difluorobenzoylacetoneitrile is systematically named 3-(3,4-difluorophenyl)-3-oxopropanenitrile.^[3] Its identity and fundamental physicochemical properties are crucial for its effective use in a laboratory setting. These are summarized below.

Table 1: Nomenclature and Chemical Identity

Identifier	Value	Source(s)
IUPAC Name	3-(3,4-difluorophenyl)-3-oxopropanenitrile	[3]
Common Name	3,4-Difluorobenzoylacetone nitrile	[3] [4]
Synonyms	3,4-Difluoro- β -oxobenzenepropanenitrile, 3-(3',4'-Difluorophenyl)-3-oxopropanenitrile	[3] [4]
CAS Number	71682-97-8	[4] [5]
Molecular Formula	C ₉ H ₅ F ₂ NO	[3] [5]
Molecular Weight	181.14 g/mol	[3] [5]

Table 2: Physicochemical and Spectroscopic Properties

Property	Value	Rationale and Characterization Notes
Appearance	Colorless to white solid	[4]
Melting Point	74-75 °C	[4]
Boiling Point	321.3 °C at 760 mmHg	[3]
Density	1.3 g/cm ³	[3]
IR Absorption (C≡N)	~2250-2270 cm ⁻¹ (Predicted)	The nitrile stretch is typically sharp and of medium intensity in this region. [6]
IR Absorption (C=O)	~1690-1710 cm ⁻¹ (Predicted)	Conjugation with the aromatic ring lowers the frequency from a typical ketone (~1715 cm ⁻¹). [6]
IR Absorption (C-F)	~1100-1250 cm ⁻¹ (Predicted)	Aryl-fluorine bonds show strong absorptions in the fingerprint region. [7]
¹ H NMR (CDCl ₃)	~4.0-4.2 ppm (s, 2H), ~7.2-8.0 ppm (m, 3H) (Predicted)	The methylene protons (CH ₂) are adjacent to two electron-withdrawing groups. The aromatic protons will show complex splitting due to F-H coupling.
¹⁹ F NMR (CDCl ₃)	~-110 to -140 ppm (Predicted)	The chemical shifts for fluorobenzenes appear in this characteristic range.

Synthesis: A Validated Protocol with Mechanistic Insight

The synthesis of **3,4-Difluorobenzoylacetonitrile** is most effectively achieved via the nucleophilic substitution of a corresponding α -haloketone with a cyanide source. The protocol

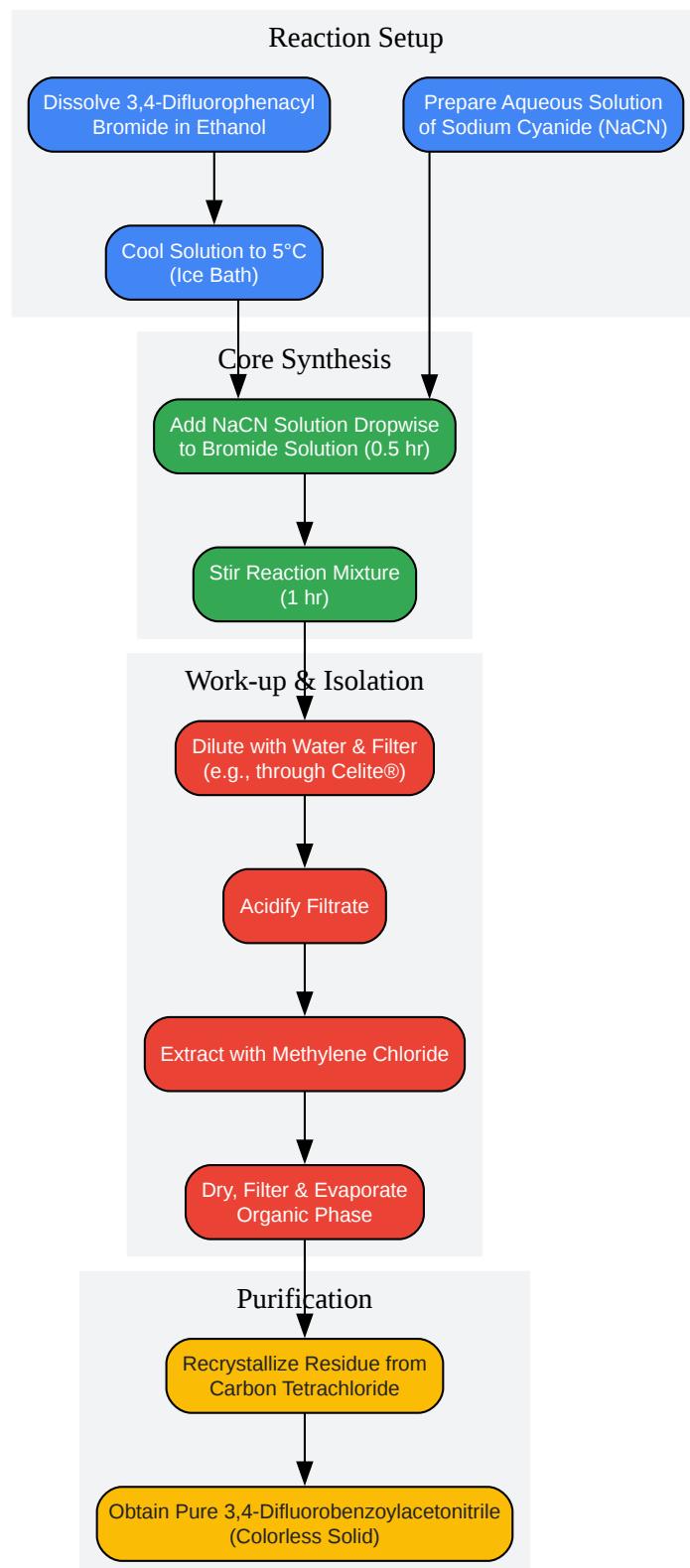
described below is adapted from established patent literature and represents a reliable method for laboratory-scale preparation.[\[4\]](#)[\[8\]](#)

Causality Behind Experimental Design

The chosen synthetic route is a classic nucleophilic substitution (S_N2) reaction.

- Starting Material: 3,4-Difluorophenacyl bromide (2-bromo-1-(3,4-difluorophenyl)ethanone) is an ideal precursor. The bromine atom is an excellent leaving group, and the adjacent carbonyl group activates the α -carbon, making it highly susceptible to nucleophilic attack.
- Nucleophile: Sodium cyanide (NaCN) provides the cyanide anion (CN^-), a potent nucleophile, to displace the bromide. An excess is used to ensure the reaction goes to completion.
- Solvent System: A biphasic ethanol/water system is employed. Ethanol solubilizes the organic starting material, while water dissolves the sodium cyanide, facilitating the interaction between the reactants.
- Temperature Control: The reaction is initiated at a low temperature (5 °C) to control the initial exothermic release of energy. Allowing the reaction to proceed at or slightly below room temperature provides a balance between a reasonable reaction rate and the prevention of side reactions, such as the formation of cyanohydrins or other condensation products.

Experimental Workflow Diagram

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Caption: Workflow for the synthesis of **3,4-Difluorobenzoylacetone nitrile**.

Step-by-Step Laboratory Protocol

- Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 13.2 g (0.056 mol) of 3,4-difluorophenacyl bromide in 100 mL of ethanol.[4]
- Cooling: Cool the solution to 5 °C using an ice-water bath. This is critical to moderate the reaction rate.
- Nucleophile Addition: In a separate beaker, dissolve 7.6 g (0.16 mol) of sodium cyanide in 40 mL of water. Add this aqueous solution dropwise to the cooled ethanol solution over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.
- Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir for an additional hour at room temperature.
- Work-up: Dilute the reaction mixture with 100 mL of water. A precipitate of inorganic salts may form. Filter the mixture through a pad of Celite® to clarify the solution.
- Isolation: Carefully acidify the filtrate with a suitable acid (e.g., 2M HCl) until the solution is acidic (pH ~2-3). This will protonate any enolate, yielding the desired product, which may precipitate or form a cloudy mixture.
- Extraction: Transfer the acidified mixture to a separatory funnel and extract three times with methylene chloride (3 x 50 mL).
- Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.
- Purification: Recrystallize the resulting solid residue from carbon tetrachloride to yield approximately 5.3 g (52% yield) of pure **3,4-difluorobenzoylacetonitrile** as a colorless solid with a melting point of 74-75 °C.[4]

Chemical Reactivity and Synthetic Utility

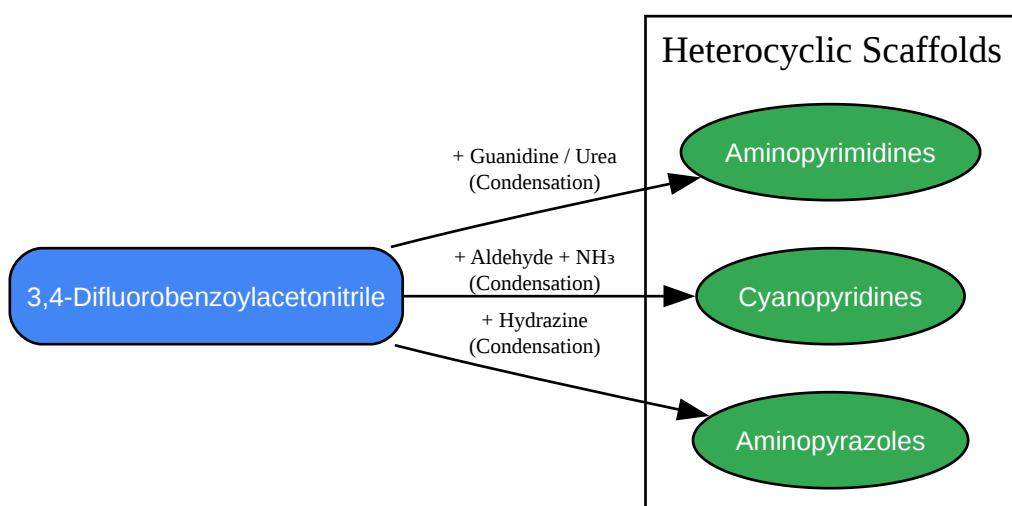
The synthetic power of **3,4-Difluorobenzoylacetonitrile** stems from its β -ketonitrile functionality. This motif is a 1,3-dicarbonyl equivalent, possessing two electrophilic centers (the

two carbonyl carbons) and a highly acidic α -carbon, making it a versatile precursor for a vast array of heterocyclic systems.[4][9]

Key Reactions and Transformations

β -Ketonitriles are renowned building blocks for constructing five- and six-membered heterocycles, which form the core of many pharmaceutical agents.[4]

- Pyrimidine Synthesis: Condensation with N-C-N fragments like guanidine or urea is a classic and powerful method to construct substituted pyrimidine rings.[10][11] These are foundational structures in numerous anticancer and antimicrobial agents.
- Pyridine Synthesis: Reaction with aldehydes or ketones in the presence of an ammonia source (like ammonium acetate) can lead to the formation of cyanopyridine derivatives.[4]
- Pyrazole Synthesis: Condensation with hydrazine derivatives yields pyrazole rings, another privileged scaffold in medicinal chemistry.



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Caption: Key heterocyclic scaffolds derived from **3,4-Difluorobenzoylacetone**.

Applications in Drug Discovery and Development

The incorporation of fluorine into drug candidates is a widely used strategy to enhance pharmacological profiles. Fluorine can improve metabolic stability by blocking sites of oxidation, increase binding affinity through favorable electrostatic interactions, and modulate pKa and lipophilicity.^{[1][3]} **3,4-Difluorobenzoylacetone** provides a direct route to introduce the valuable 3,4-difluorophenyl moiety into potential drug molecules.

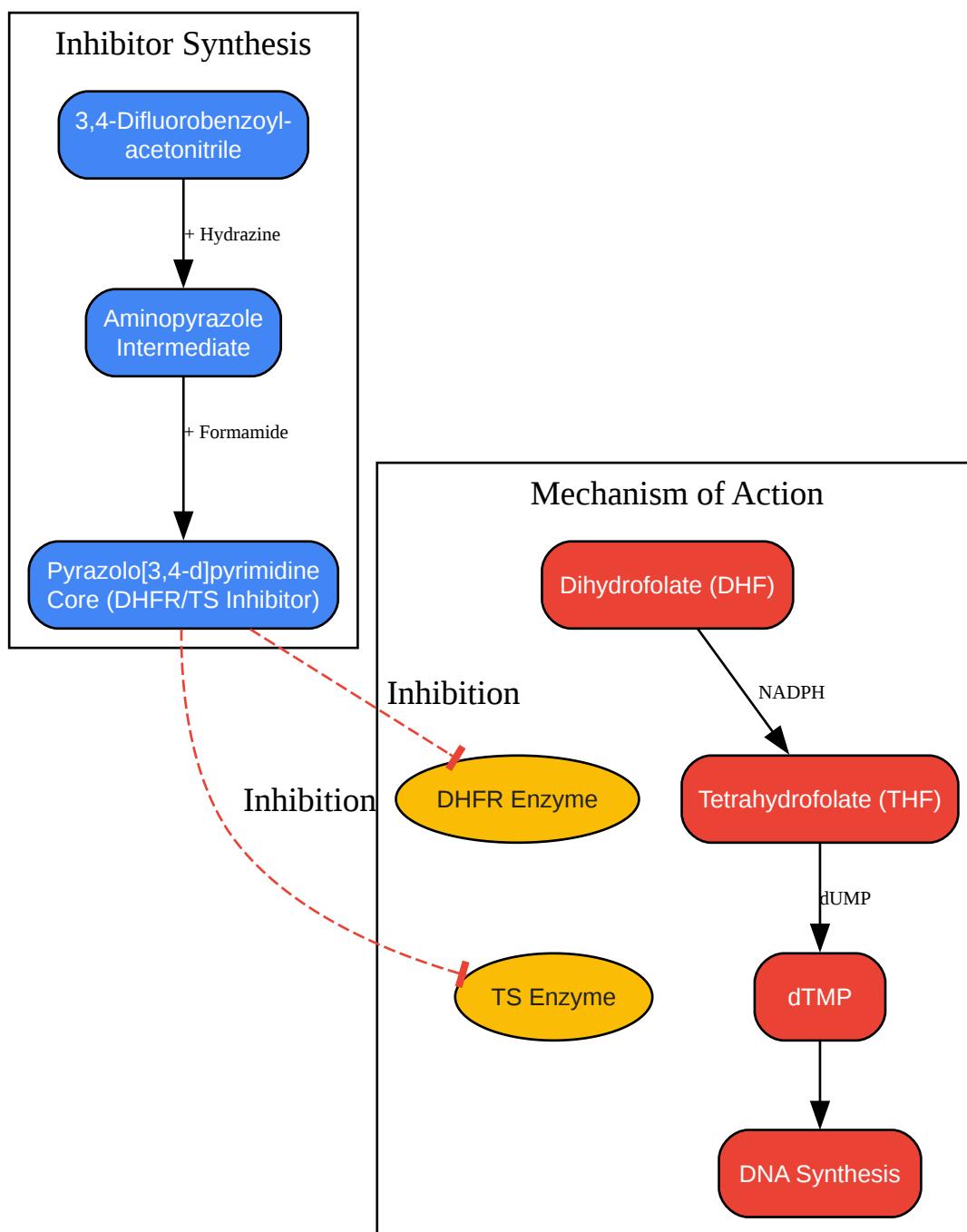
Case Study: A Precursor to DHFR/TS Inhibitors

Dihydrofolate reductase (DHFR) and thymidylate synthase (TS) are critical enzymes in the DNA synthesis pathway and are validated targets for cancer chemotherapy.^[12] Many inhibitors of these enzymes are based on heterocyclic scaffolds like pyrazolo[3,4-d]pyrimidines.

3,4-Difluorobenzoylacetone is an ideal starting material for such structures. A plausible synthetic pathway involves:

- Pyrazole formation: Reaction with a substituted hydrazine to form a 5-amino-3-(3,4-difluorophenyl)pyrazole-4-carbonitrile intermediate.
- Pyrimidine ring closure: Cyclization of the aminopyrazole intermediate with reagents like formamide or urea to construct the fused pyrimidine ring.^[13]

The resulting 3,4-difluorophenyl-substituted pyrazolo[3,4-d]pyrimidine core can then be further functionalized to optimize its interaction with the target enzymes. The difluoro-substitution pattern is crucial, as it can form specific interactions within the enzyme's active site and enhance the overall potency and pharmacokinetic properties of the final compound.



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Caption: Synthesis of a potential DHFR/TS inhibitor from the title compound.

Conclusion

3,4-Difluorobenzoylacetone is more than a simple chemical intermediate; it is an enabling tool for researchers in drug discovery and materials science. Its robust and scalable synthesis, combined with the predictable reactivity of the β -ketonitrile group, provides a reliable platform for creating diverse molecular architectures. The strategic placement of the two fluorine atoms on the phenyl ring offers a proven method for enhancing the biological and physical properties of target molecules. As the demand for more sophisticated and effective small-molecule therapeutics grows, the utility of precisely functionalized building blocks like **3,4-Difluorobenzoylacetone** will continue to expand, solidifying its role as a key component in the modern chemist's toolbox.

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- To cite this document: BenchChem. [IUPAC name and synonyms for 3,4-Difluorobenzoylacetone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b157256#iupac-name-and-synonyms-for-3-4-difluorobenzoylacetone]

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